2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C11H15N3O. This compound features a pyrimidine ring substituted with a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through several routes. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another approach includes the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions . Industrial production methods often rely on these synthetic routes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other pyrrolidine and pyrimidine derivatives:
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but lacks the dimethyl substitution on the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but differs in the functional groups attached.
3-Iodopyrroles: These compounds have a pyrrole ring with an iodine substituent, differing significantly in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(2,3-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-8-3-4-14(9(8)2)11-12-5-10(7-15)6-13-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
GWDGLZXKEKVNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1C)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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